molecular formula C15H16N2O3 B8624712 N-methoxy-N-methyl-5-phenylmethoxypyridine-2-carboxamide

N-methoxy-N-methyl-5-phenylmethoxypyridine-2-carboxamide

Cat. No.: B8624712
M. Wt: 272.30 g/mol
InChI Key: HGYDBSOCUFPVCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methoxy-N-methyl-5-phenylmethoxypyridine-2-carboxamide is a chemical compound with a unique structure that includes a benzyloxy group, a methoxy group, and a methylpyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-5-phenylmethoxypyridine-2-carboxamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-5-phenylmethoxypyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-methoxy-N-methyl-5-phenylmethoxypyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-5-phenylmethoxypyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methoxy-N-methyl-5-phenylmethoxypyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

N-methoxy-N-methyl-5-phenylmethoxypyridine-2-carboxamide

InChI

InChI=1S/C15H16N2O3/c1-17(19-2)15(18)14-9-8-13(10-16-14)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3

InChI Key

HGYDBSOCUFPVCK-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=NC=C(C=C1)OCC2=CC=CC=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-hydroxy-N-methoxy-N-methylpicolinamide (7.51 g), K2CO3 (6.27 g) and benzyl bromide (2.83 mL) in acetone (70 mL) was stirred at 50° C. for 14 h, evaporated, treated with water and extracted with AcOEt. The organic layer was dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (AcOEt/hexane) to the title compound (4.87 g).
Quantity
7.51 g
Type
reactant
Reaction Step One
Name
Quantity
6.27 g
Type
reactant
Reaction Step One
Quantity
2.83 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

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